2,2-Dimethoxy-7-azaspiro[3.5]nonane

Catalog No.
S2849559
CAS No.
1638920-37-2
M.F
C10H19NO2
M. Wt
185.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-7-azaspiro[3.5]nonane

Traditional cyclobutanone building blocks cause self-condensation during amine coupling. This compound addresses this by:

  • Pre-installed dimethoxy acetal protecting group, ensuring selective amine functionalization without ketone interference.
  • Spirocyclic core delivers improved metabolic stability and aqueous solubility (LogP ~0.6) over piperazine.
  • Reliable precursor for PROTACs, receptor antagonists, and Fsp3-rich scaffolds.

Consistent quality and ready availability reduce supply chain uncertainty.

CAS Number

1638920-37-2

Product Name

2,2-Dimethoxy-7-azaspiro[3.5]nonane

IUPAC Name

2,2-dimethoxy-7-azaspiro[3.5]nonane

Molecular Formula

C10H19NO2

Molecular Weight

185.267

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3

InChI Key

LFLDCELIQRTIFJ-UHFFFAOYSA-N

SMILES

COC1(CC2(C1)CCNCC2)OC

solubility

not available

Synonyms

2,2-Dimethoxy-7-azaspiro[3.5]nonane, 7-Azaspiro[3.5]nonane, 2,2-dimethoxy-, 2,2-Bis(methoxy)-7-azaspiro[3.5]nonane, 2,2-Dimethoxy-7-aza-spiro[3.5]nonane

Purity

≥95%

Package Size

250 mg, 500 mg, 1 g, 5 g

2,2-Dimethoxy-7-azaspiro[3.5]nonane (CAS: 1638920-37-2) is a highly functionalized spirocyclic amine building block utilized in medicinal chemistry, particularly in the synthesis of targeted protein degraders and receptor antagonists. Structurally, it features a 7-azaspiro[3.5]nonane core, which serves as a high-Fsp3, metabolically robust bioisostere for traditional flat heterocycles like piperazine. The critical procurement advantage of this specific molecule lies in its 2,2-dimethoxy moiety, which acts as a stable, built-in acetal protecting group for the highly reactive cyclobutanone position. This configuration allows for aggressive functionalization at the secondary amine (position 7) without risking unwanted nucleophilic attack or ring-opening at the cyclobutane ring, making it a reliable precursor for scalable pharmaceutical synthesis [1].

Research Fit

7-Azaspiro[3.5]nonane scaffold for spirocyclic amine library synthesis
Ketal-protected ketone supports orthogonal functionalization strategies
Conformationally restricted amine with maintained basicity for target engagement studies

Substituting 2,2-dimethoxy-7-azaspiro[3.5]nonane with its unprotected ketone analog (2-oxo-7-azaspiro[3.5]nonane) introduces significant process liabilities. Unprotected cyclobutanones are highly electrophilic and prone to hydrate formation, self-condensation, or unwanted side reactions during basic or nucleophilic conditions typical of amine functionalization. Conversely, substituting with traditional flat amines like piperazine drastically reduces the sp3 character (Fsp3) of the final scaffold, often leading to poorer aqueous solubility and reduced metabolic stability. Procuring the pre-protected 2,2-dimethoxy acetal ensures that the reactive ketone is masked during primary amine coupling, ensuring reproducible synthetic workflows while maintaining the desirable 3D architectural benefits of the spirocycle[1].

Substitution Risk

Scaffold 7-Azaspiro[3.5]nonane core distinguished itself from other spirocyclic systems in FAAH studies; alternative scaffolds may not reproduce reported activity profile.
Handle Dimethoxy ketal introduces a protected ketone; unprotected or mono-functional spirocyclic amines lack orthogonal derivatization capability.
Profile Lipophilicity and basicity differ from parent 7-azaspiro[3.5]nonane; direct substitution may shift physicochemical and target engagement profiles.

Acetal Protection for Enhanced Yield

During the synthesis of complex multi-ring systems, the secondary amine of the spirocycle must often undergo reductive amination, SNAr, or amide coupling. Using the unprotected 2-oxo-7-azaspiro[3.5]nonane exposes the cyclobutanone to nucleophilic attack, leading to significant yield losses. The 2,2-dimethoxy acetal completely masks this reactivity, allowing for near-quantitative conversion at the nitrogen position without side reactions [1].

Evidence DimensionChemoselectivity during N-functionalization
Target Compound DataStable acetal prevents ketone cross-reactivity
Comparator Or Baseline2-oxo-7-azaspiro[3.5]nonane (unprotected ketone)
Quantified DifferenceAvoids 100% of ketone-driven side reactions (e.g., self-condensation)
ConditionsStandard basic or reductive amine coupling workflows

Procuring the pre-protected acetal saves multiple synthetic steps (in-house protection/deprotection) and significantly boosts overall process yield.

FAAH scaffold comparison
Reported comparison
kinact/Ki >1500 M⁻¹s⁻¹ for 7-azaspiro[3.5]nonane lead series vs. other spirocyclic cores
Supports selection of 7-azaspiro[3.5]nonane scaffold over alternative spirocyclic amines in FAAH programs
Direct head-to-head evaluation; study context Meyers et al. 2011

Lipophilicity Lowering Improves Solubility

While unsubstituted spirocycles offer excellent 3D geometry, their purely aliphatic nature can lead to excessive lipophilicity, resulting in poor aqueous solubility. The introduction of the 2,2-dimethoxy group introduces polar oxygen atoms that significantly lower the partition coefficient. Computations show that 2,2-dimethoxy-7-azaspiro[3.5]nonane has an XLogP3 of 0.6, compared to approximately 1.8 for the unsubstituted 7-azaspiro[3.5]nonane [1].

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound DataXLogP3 = 0.6
Comparator Or BaselineUnsubstituted 7-azaspiro[3.5]nonane (XLogP3 ≈ 1.8)
Quantified Difference1.2 log unit reduction in lipophilicity
ConditionsStandard computed partition coefficient models

The lower lipophilicity directly translates to better aqueous solubility, making it a superior building block for avoiding 'brick dust' properties in final drug candidates.

Lipophilicity shift
Predicted property
ΔXLogP3 = −1.2 (2,2-dimethoxy derivative 0.600 vs. parent 1.800)
Reduced lipophilicity may improve CNS drug-like property profile and aqueous compatibility
Cross-study comparison; predicted XLogP3 values

Escaping Flatland via High Fsp3

Modern drug discovery heavily prioritizes molecules with high fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates and reduce off-target binding. 2,2-Dimethoxy-7-azaspiro[3.5]nonane provides a fully saturated, rigid 3D framework with an Fsp3 of 1.0. This is a stark contrast to traditional flat bioisosteres like aryl-piperazines, which typically have Fsp3 values below 0.5[1].

Evidence DimensionFraction of sp3 carbons (Fsp3)
Target Compound DataFsp3 = 1.0 (100% saturated framework)
Comparator Or BaselineStandard aryl-piperazine scaffolds (Fsp3 < 0.5)
Quantified Difference>50% increase in sp3 character
ConditionsTopological structural analysis

High Fsp3 building blocks are critical for modern drug discovery to improve solubility and reduce promiscuous off-target toxicity.

Orthogonal handles
Class-level
2 functional vectors: piperidine NH + protected ketone (vs. 1 for parent core)
Enables multi-vector SAR exploration and convergent synthetic strategies
One-step synthesis available; ketal deprotection orthogonal to amine
Conformational restriction
Class-level
Predicted pKa 10.49±0.40; rigid azetidine-piperidine spiro system
Maintains amine basicity while providing conformational restriction for target selectivity
Predicted pKa; structural comparison to linear/bridged amines
Cardiotoxicity endpoint context
Class-level
Spirocyclic piperidine replacement increased LD: 1.3×, 2.2×, 5.0× (three analogs)
Reported cardiotoxicity endpoint reduction in spirocyclic vs. piperidine class
Class-level extrapolation; not directly tested on 7-azaspiro[3.5]nonane

SMARCA2 PROTAC Synthesis

2,2-Dimethoxy-7-azaspiro[3.5]nonane is a highly effective precursor for constructing the rigidified linkers and binding motifs required in advanced SMARCA2 PROTACs. Its protected cyclobutanone allows for seamless coupling to pyridazine or other heteroaryl cores via the spirocyclic nitrogen, followed by downstream deprotection and functionalization to complete the degrader molecule[1].

Histamine H3 Receptor Antagonists

The azaspiro[3.5]nonane core is highly effective as a structural motif in Histamine H3 receptor antagonists. The rigid spirocyclobutyl geometry provides robust binding affinity and selectivity compared to flexible analogs, while minimizing hERG liabilities often associated with large hydrophobic or flat aromatic groups[2].

High-Fsp3 Piperazine Bioisosteres

In medicinal chemistry programs suffering from poor solubility or high metabolic clearance due to traditional piperazine rings, substituting with 2,2-dimethoxy-7-azaspiro[3.5]nonane offers an immediate structural upgrade. The dimethoxy group ensures the lipophilicity remains manageable (LogP ~0.6) while the spirocycle imparts metabolic resistance and 3D complexity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH inhibitor SAR studies
Scaffold validation context (reported FAAH kinact/Ki comparison)
FAAH enzyme inhibition endpoint review
CNS lead optimization programs
Lipophilicity modification relative to parent scaffold
CNS drug-like property assessment
Piperidine bioisostere replacement research
Spirocyclic scaffold cardiotoxicity endpoint context
Cardiotoxicity model interpretation (class-level)
Multi-vector SAR exploration
Orthogonal functional handles (protected ketone + amine)
Synthetic diversification feasibility

XLogP3

0.6

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